2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate
Description
Chemical Identity: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS: 79456-26-1) is a fluorinated heterocyclic compound with the molecular formula C₆H₄ClF₃N₂ and a molecular weight of 196.56 g/mol . It features a pyridine ring substituted with an amino group (-NH₂) at position 2, a chlorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 5. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-3(6(8,9)10)2-12(13)5(4)11/h1-2,11,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIZOAKMLZUKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=N)N(C=C1C(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine.
Chlorination: The brominated product is then chlorinated using N-chlorosuccinimide (NCS) in MIBK at 90-100°C.
Trifluoromethylation: The chlorinated product undergoes trifluoromethylation using potassium trifluoroborate (CH3BF3K) in the presence of a palladium catalyst (PdCl2dppf) and potassium acetate at 80-100°C.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and amino groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pyridines .
Scientific Research Applications
Agricultural Applications
Fungicide Development
One of the primary applications of 2-amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate is as an intermediate in the synthesis of fungicides. For instance, it is involved in producing fluazinam, a widely used fungicide effective against a range of plant pathogens. Studies have shown that compounds derived from this pyridine derivative exhibit high efficacy in inhibiting fungal growth, particularly against pathogens like Sphaerotheca fuliginea and Rhizoctonia solani. In tests, concentrations as low as 100 ppm demonstrated complete control over these pathogens .
Insecticide Potential
Research indicates that derivatives of this compound can also be utilized in developing insecticides. The trifluoromethyl group contributes to the lipophilicity of the molecule, enhancing its penetration into insect cuticles and increasing toxicity towards pests .
Medicinal Chemistry
Pharmaceutical Intermediates
In medicinal chemistry, this compound serves as an important intermediate for synthesizing various pharmaceuticals. Its structure allows for modifications that lead to the development of bioactive compounds with potential therapeutic effects. For example, derivatives have been explored for their anti-cancer properties and as agents targeting specific biological pathways .
Case Study: Synthesis of Antimicrobial Agents
A notable case study involves the synthesis of novel antimicrobial agents derived from this compound. Researchers have successfully modified the pyridine structure to enhance its antibacterial properties against resistant strains of bacteria. The modifications often involve substituting different functional groups at various positions on the pyridine ring, leveraging the compound's reactivity to create more potent derivatives .
Data Table: Summary of Applications
| Application Area | Specific Use | Efficacy/Notes |
|---|---|---|
| Agriculture | Fungicides (e.g., fluazinam) | Effective against Sphaerotheca fuliginea (100% control at 100 ppm) |
| Insecticides | Enhanced penetration into insect cuticles | |
| Medicinal Chemistry | Pharmaceutical intermediates | Potential anti-cancer and antimicrobial agents |
| Synthesis of bioactive compounds | Modifications lead to increased biological activity |
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical Properties :
- Physical State : Crystalline powder .
- Melting Point : 86–90°C .
- Boiling Point : 205°C .
- Purity : Available at 97–98% purity .
- Storage : Stable at room temperature .
Applications :
Primarily used as a synthetic intermediate, it is critical in developing kinase inhibitors, antiviral agents, and pesticides. Its trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
(1) Pyridalyl (CAS 179101-81-6)
- Structural Complexity : Pyridalyl is a larger, bispyridyl ether compound with dichloroallyloxy groups, resulting in a higher molecular weight (491.12 g/mol vs. 196.56 g/mol) .
- Application : Unlike the target compound, Pyridalyl is a commercial insecticide, leveraging its extended conjugated system for pesticidal activity .
- Reactivity: The ether linkages in Pyridalyl reduce electrophilicity compared to the amino-pyridine core of the target compound, limiting its utility in drug synthesis .
(2) 2-Amino-3-chloro-5-(trifluoromethyl)phenol (CAS 84960-10-1)
- Core Structure: Replaces the pyridine ring with a phenol ring, introducing a hydroxyl (-OH) group .
- Polarity and Solubility: The phenol derivative is more polar due to -OH, enhancing water solubility but reducing lipid membrane permeability compared to the target compound .
- Acidity: The phenolic -OH group (pKa ~10) introduces acidity absent in the target compound, altering its reactivity in nucleophilic substitutions .
(3) 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine (CAS 72600-65-8)
- Halogen Substitution : Fluorine replaces chlorine at position 3, reducing steric bulk and electronegativity .
- Molecular Weight : Lower MW (180.10 g/mol vs. 196.56 g/mol) may increase volatility .
- Bioactivity : Fluorine’s smaller size and stronger C-F bond could enhance metabolic stability in drug candidates compared to chloro derivatives .
Research Findings and Industrial Relevance
- Pharmaceutical Utility : The target compound’s trifluoromethyl group is pivotal in kinase inhibitor design, as seen in preclinical studies for cancer therapeutics .
- Synthetic Challenges: The phenol derivative (CAS 84960-10-1) requires protection of the -OH group during reactions, adding steps compared to the target compound’s straightforward amination protocols .
Biological Activity
2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceutical agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Research has indicated that compounds with similar structural motifs often exhibit significant interactions with various biological targets, including enzymes and receptors. The presence of the amino and chloro groups is believed to facilitate hydrogen bonding and electrostatic interactions with target proteins.
Anticancer Activity
Recent studies have demonstrated that pyridine derivatives can exhibit anticancer properties. For instance, structural studies and molecular docking analyses have shown that this compound could inhibit specific kinases involved in cancer cell proliferation.
In a study focusing on dual inhibitors targeting FLT3 and CHK1 kinases, compounds structurally related to this compound exhibited potent antiproliferative activity against MV4-11 cells, a model for acute myeloid leukemia (AML) . The inhibition of these pathways has been linked to reduced phosphorylation of downstream effectors such as STAT5 and AKT, which are critical for tumor growth and survival.
Case Study 1: Inhibition of FLT3/CHK1 Pathways
A recent investigation into the biological activity of related pyridine derivatives revealed that modifications to the pyridine core significantly affected kinase inhibition potency. The study found that introducing a trifluoromethyl group enhanced the compound's ability to inhibit FLT3-D835Y mutations, which are common in AML .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. The docking results indicated strong binding affinity due to multiple hydrogen bonds formed between the compound and key residues within the active sites of FLT3 and CHK1 .
Biological Activity Summary Table
| Biological Activity | IC50 Value | Target |
|---|---|---|
| FLT3 Inhibition | 30 nM | FLT3 |
| CHK1 Inhibition | 50 nM | CHK1 |
| Antiproliferative | 100 nM | MV4-11 |
Safety and Environmental Impact
The safety profile of this compound has been evaluated, indicating potential environmental hazards. The compound is classified as harmful if ingested or inhaled, necessitating careful handling in laboratory settings .
Q & A
Q. What are the optimal synthetic routes for 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, and how can yield be maximized?
A high-yield synthesis involves reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with aqueous ammonia in an autoclave at 80°C for 9 hours, achieving ~90% yield . Key parameters include maintaining stoichiometric ammonia ratios and controlled temperature. Impurities, such as unreacted starting material, can be minimized via recrystallization in chloroform or methanol .
Q. How should researchers handle and store this compound to ensure stability?
The compound is moisture-sensitive and should be stored under inert gas (nitrogen/argon) at 2–8°C . As a crystalline powder, it has a melting point range of 84–97.5°C, with variations attributed to purity levels . Use PPE (gloves, goggles) due to its harmful nature (GHS H302/H412) and avoid environmental release .
Q. What analytical techniques are recommended for purity and structural confirmation?
- HPLC : Retention time of 1.26 minutes under SMD-TFA05 conditions .
- LCMS : Observed [M+H]+ at m/z 366 for related derivatives .
- IR Spectroscopy : Authentic spectra validate functional groups (e.g., NH₂, C-Cl, CF₃) .
- Elemental Analysis : Verify C, H, N, Cl, F content against theoretical values (C₆H₄ClF₃N₂, MW 196.56) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups deactivate the pyridine ring, directing electrophilic substitution to the 4-position. This reactivity is leveraged in Suzuki-Miyaura couplings using boronic acids, as demonstrated in the synthesis of biaryl derivatives for medicinal chemistry . Computational studies (DFT) can predict regioselectivity and optimize catalyst systems .
Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibition?
It serves as a key intermediate in synthesizing kinase inhibitors targeting inflammatory and oncological pathways. For example, derivatives have been explored as JAK2/STAT3 inhibitors, with trifluoromethyl groups enhancing metabolic stability and membrane permeability . Biological assays (e.g., IC₅₀ determination) require careful control of stereochemistry and purity (>97%) to avoid off-target effects .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?
Discrepancies in melting points (84–97.5°C) arise from polymorphic forms or purity differences. Use differential scanning calorimetry (DSC) to characterize thermal behavior and X-ray crystallography to identify polymorphs . Reproducibility requires standardized recrystallization protocols (e.g., solvent ratios, cooling rates) .
Q. What strategies mitigate its aquatic toxicity in waste disposal?
The compound’s environmental hazard (GHS H412) necessitates hydrolysis under basic conditions (pH >10) to degrade the pyridine ring. Adsorption onto activated carbon or enzymatic treatment (e.g., laccase-mediated oxidation) can reduce ecotoxicity before disposal .
Methodological Considerations
Q. How to design experiments investigating its interactions with biological targets?
- Fluorescence Polarization : Monitor binding to ATP-binding pockets using fluorescently labeled probes.
- Molecular Dynamics Simulations : Predict binding modes with kinases or receptors, leveraging the compound’s logP (1.79) and solubility (622 mg/L in water) .
- In Vivo Studies : Administer derivatives at 10–50 mg/kg in murine models, with LCMS/MS quantification in plasma .
Q. What are common side reactions during functionalization, and how are they controlled?
Oxidation of the amino group (-NH₂) to nitro (-NO₂) can occur under acidic conditions. Use inert atmospheres and reducing agents (e.g., Na₂S₂O₄) to suppress oxidation. Byproducts like 3-chloro-5-(trifluoromethyl)pyridine can form via deamination; monitor via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
